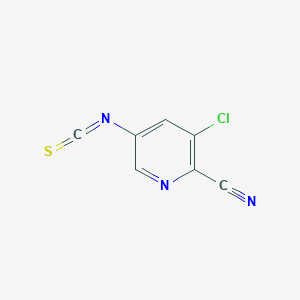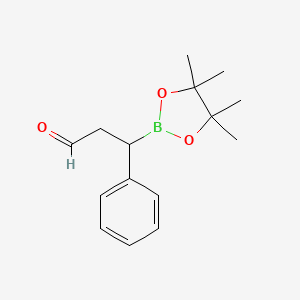
7-bromo-3-fluoro-N-methyl-2-Quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-3-fluoro-N-methylquinolin-2-amine: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-fluoro-N-methylquinolin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoroquinoline followed by N-methylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and methyl iodide or dimethyl sulfate for N-methylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and fluorine atoms in the compound make it suitable for nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, 7-bromo-3-fluoro-N-methylquinolin-2-amine is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals. It is investigated for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its properties make it valuable for applications requiring specific chemical functionalities.
Mécanisme D'action
The mechanism of action of 7-bromo-3-fluoro-N-methylquinolin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
7-bromo-3-fluoroquinoline: Lacks the N-methyl group but shares the bromine and fluorine substitutions.
3-fluoro-N-methylquinolin-2-amine: Lacks the bromine substitution but has the N-methyl and fluorine groups.
7-bromoquinolin-2-amine: Lacks the fluorine and N-methyl groups but has the bromine substitution.
Uniqueness: 7-bromo-3-fluoro-N-methylquinolin-2-amine is unique due to the combination of bromine, fluorine, and N-methyl substitutions on the quinoline core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H8BrFN2 |
|---|---|
Poids moléculaire |
255.09 g/mol |
Nom IUPAC |
7-bromo-3-fluoro-N-methylquinolin-2-amine |
InChI |
InChI=1S/C10H8BrFN2/c1-13-10-8(12)4-6-2-3-7(11)5-9(6)14-10/h2-5H,1H3,(H,13,14) |
Clé InChI |
RKURMXUOZDPCTE-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C2C=CC(=CC2=N1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


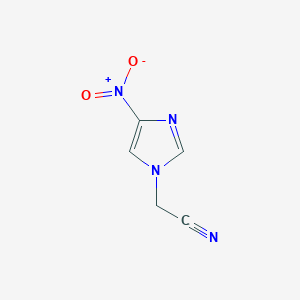
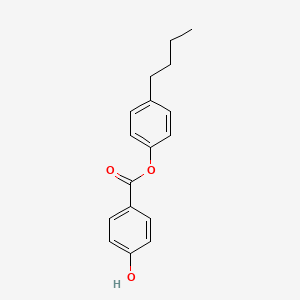
![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
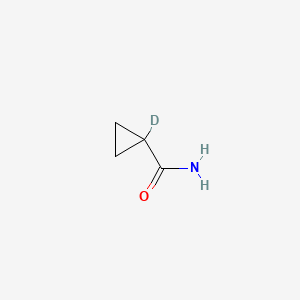
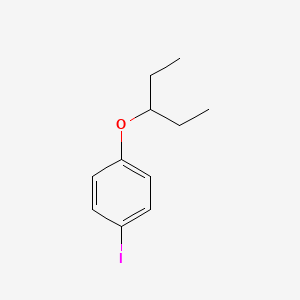
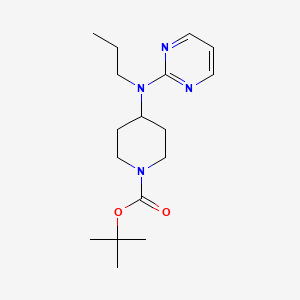
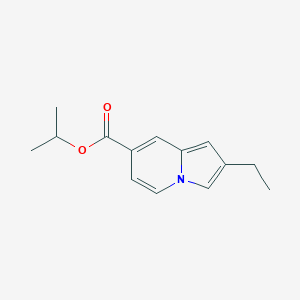
![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)
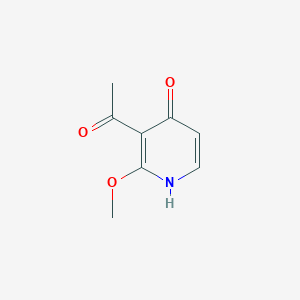
![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-6-bromo-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13890474.png)
![3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)
